1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a fused pyrrolo-pyrazine core substituted with a 4-chlorophenyl group and a 2-methyl-5-nitrobenzenesulfonyl moiety. This structure combines electron-withdrawing (chlorophenyl, nitro, sulfonyl) and sterically bulky groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-14-4-9-17(24(25)26)13-19(14)29(27,28)23-12-11-22-10-2-3-18(22)20(23)15-5-7-16(21)8-6-15/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXOUFNINDMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the chlorophenyl, methyl-nitrophenyl, and sulfonyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, nitrating agents, and sulfonyl chlorides. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydroxylamines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Framework
The pyrrolo[1,2-a]pyrazine scaffold is shared with several analogs:
- 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine (): Lacks the sulfonyl group but retains the 4-chlorophenyl substituent.
- 1H,2H,3H,4H-Pyrrolo[1,2-a]pyrazine-8-carboxylate (): Features an ester group instead of sulfonyl, altering electronic properties.
- 3,4-Dihydro-2-methyl-pyrrolo[1,2-a]pyrazin-1-one (): Contains a ketone and methyl group, reducing steric bulk compared to the nitrobenzenesulfonyl group.
Table 1: Substituent Effects on Pyrrolo[1,2-a]pyrazine Derivatives
Bond Length and Electronic Effects
compares C═O and N—N bond lengths in pyrazolone analogs. While the target compound lacks these groups, the data suggest that electron-withdrawing substituents (e.g., nitro) shorten C═O bonds (1.207–1.313 Å) and influence conjugation . The sulfonyl group in the target compound likely enhances resonance stabilization compared to acetyl or formyl groups in analogs ().
Physicochemical Properties
Melting Points and Solubility
- 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (): Melting point (mp) 132.6–135.2°C, indicative of moderate crystallinity.
- 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione (): Reported as an oil, suggesting lower melting points for saturated analogs.
The target compound’s sulfonyl and nitro groups may increase mp due to stronger dipole-dipole interactions and crystallinity.
Spectroscopic Data
- 1H NMR Shifts : In 3-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine derivatives (), aromatic protons resonate at δ 7.89–9.93 ppm. The sulfonyl group in the target compound may deshield adjacent protons, shifting signals downfield.
- 13C NMR : Carbonyl carbons in acetylated analogs appear at δ 179.9 ppm (), whereas sulfonyl carbons (e.g., SO2) typically resonate at δ 110–130 ppm, depending on substitution .
Electrophilic Substitution
Stability
The nitro group in the target compound may render it susceptible to reduction under catalytic hydrogenation, unlike acetylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
